

nitroacetonitrile enolate versus nitronate reactivity

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Compound Focus: Nitroacetonitrile

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Nitronate vs. Enolate at a Glance

Feature	Nitronate Ion	Enolate Ion
Nucleophilicity	Higher substituting ability for nitro group [1]	Lower substituting ability for nitro group [1]
Key Reactive Site	Oxygen atom [1]	Oxygen atom [1]
Effect of Adjacent EWGs	Lowered nucleophilicity with stronger EWGs (e.g., -COOR) [1]	Lowered nucleophilicity with stronger EWGs (e.g., -COOR vs. -COR) [1]
Typical Product	Isoxazoline N-oxide [1]	Dihydrofuran derivative [1]

Experimental Evidence & Detailed Reactivity

The comparative reactivity is demonstrated in studies where nitronates and enolates compete or are tested under similar conditions.

- Direct Comparison in a Single System:** When α -nitroketone, which can generate both a nitronate and an enolate, reacts with α -nitrocinnamate, the major product is formed via **O-attack of the**

nitronate, leading to an isoxazoline N-oxide. This indicates that the nitronate has a higher substituting ability than the enolate in this direct SN2 displacement [1].

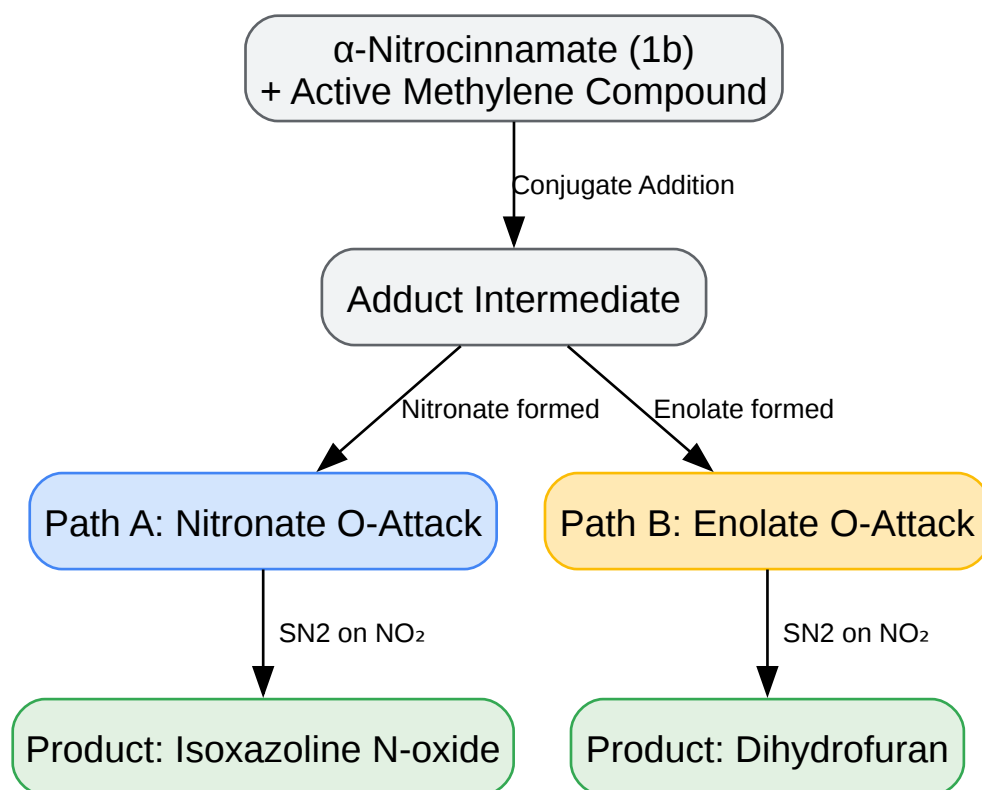
- **Reactivity of Enolates:** The nucleophilicity of enolates is highly dependent on the electron-withdrawing group on the carbonyl moiety [1]. For instance:
 - **1,3-Diketones** (e.g., acetylacetone) show high reactivity and yield dihydrofuran products quantitatively.
 - **β -Keto esters** (e.g., ethyl acetoacetate) are less nucleophilic but still provide good yields of dihydrofuran.
 - **1,3-Diesters** (e.g., diethyl malonate) show no reaction under the same conditions due to the very low nucleophilicity of the resulting enolate [1].

Experimental Protocols

The following methodology is adapted from the research comparing these anions [1].

- **Typical Procedure for Isoxazoline N-oxide Formation (Nitronate Pathway):** A mixture of ethyl α -nitrocinnamate (1b) and ethyl nitroacetate in acetonitrile, in the presence of one equivalent of triethylamine, is stirred at 60°C for 3 hours. The reaction proceeds via conjugate addition followed by ring closure, directly yielding the isoxazoline N-oxide product (4b) [1].
- **Typical Procedure for Dihydrofuran Formation (Enolate Pathway):** A mixture of ethyl α -nitrocinnamate (1b) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in acetonitrile, in the presence of one equivalent of triethylamine, is stirred at 60°C for 3 hours. This leads to the formation of the corresponding 2,3-dihydrofuran derivative (6a) [1].

The diagram below illustrates the critical mechanistic pathways that lead to the different products, highlighting the decisive O-attack step.



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Key Insights for Application

- **Leverage Nitronates for Isoxazoline N-oxides:** The higher nucleophilic power of nitronates makes them the preferred intermediate for synthesizing isoxazoline N-oxide rings, which are valuable scaffolds in medicinal chemistry [1].
- **Choose 1,3-Dicarbonyl Compounds Wisely for Dihydrofurans:** When aiming for dihydrofuran products, 1,3-diketones and β -keto esters are effective precursors, while 1,3-diesters are not recommended due to poor reactivity [1].
- **Understand Ambiphilic Nature:** Note that silyl nitronates can exhibit **ambiphilic character**, acting as both nucleophiles and electrophiles at the same carbon atom, which opens up further synthetic possibilities, such as in catalytic asymmetric approaches to amino acids [2].

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References

1. Comparison of Substituting Ability of Nitronate versus Enolate for... [pmc.ncbi.nlm.nih.gov]
2. Harnessing the ambiphilicity of silyl nitronates in... | Nature Catalysis [nature.com]

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